Diethyl oxalate

Crystallography Physical Organic Chemistry Process Engineering

Diethyl oxalate is the preferred electrophilic C₂-building block for pharmaceutical synthesis where clean reactivity is essential. Unlike solid dimethyl oxalate, this liquid diester enables ambient handling and precise stoichiometric metering in multi-step API trains. Its complete absence of α-hydrogens eliminates enolate self-condensation, delivering superior yields in mixed Claisen condensations with ketones or esters. Validated in phenobarbital and glyoxalyl steroid syntheses. ≥98% purity; moisture-sensitive. Ships ambient with standard hazmat compliance (UN2525, Class 6.1, PG III).

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 95-92-1
Cat. No. B127388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl oxalate
CAS95-92-1
SynonymsEthanedioic Acid 1,2-Diethyl Ester;  Oxalic Acid Diethyl Ester;  Diethyl Ethanedioate;  Ethyl Oxalate;  NSC 8851
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OCC
InChIInChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3
InChIKeyWYACBZDAHNBPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.25 M
SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY;  MISCIBLE WITH USUAL ORG SOLVENTS
SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE
MISCIBLE WITH ETHYL ACETATE

Diethyl Oxalate (CAS 95-92-1): Physical Property and Procurement Baseline for Chemical Intermediates


Diethyl oxalate (CAS 95-92-1), the diethyl ester of oxalic acid with molecular formula C₆H₁₀O₄ and molecular weight 146.14 g/mol, is a colorless liquid at room temperature [1]. It is characterized by a melting point of -41°C, a boiling point of 185°C, and a density of 1.076 g/mL at 25°C [1]. The compound is miscible with alcohols, ether, and other common organic solvents, and is stable but moisture-sensitive under standard storage conditions [1]. As a symmetrical diester lacking α-hydrogens, diethyl oxalate serves as a versatile electrophilic building block in organic synthesis and as a chemical intermediate in pharmaceutical and industrial manufacturing [2].

Why Diethyl Oxalate Cannot Be Casually Substituted with Dimethyl or Dibutyl Oxalate


Dialkyl oxalates exhibit significant physicochemical divergence despite their homologous structure. Crystallographic analysis reveals that while diethyl, di-iso-propyl, and di-n-butyl oxalates are liquids at room temperature, dimethyl oxalate and di-tert-butyl oxalate are solids with melting points of 327 K (54°C) and 343 K (70°C), respectively [1]. This phase behavior difference fundamentally alters handling requirements, reactor design considerations, and purification workflows. Furthermore, the distinct leaving group character of ethoxide versus methoxide or butoxide dictates reaction kinetics in transesterification [2] and nucleophilic acyl substitution pathways [3]. These differences make direct interchange of oxalate esters in validated synthetic procedures or industrial formulations both unpredictable and technically unsound without full revalidation.

Diethyl Oxalate Comparative Performance Data: Quantified Differentiation Against In-Class Analogs


Room Temperature Liquid State vs. Solid Dimethyl Oxalate: Phase Behavior Differentiation

Diethyl oxalate is a liquid at room temperature (melting point -41°C), whereas the simpler homolog dimethyl oxalate is a crystalline solid with a melting point of 54°C (327 K) [1]. This phase difference is attributed to diminished C-H···O hydrogen bonding interactions in the diethyl ester crystal packing compared to the dimethyl ester [1]. The practical consequence is that diethyl oxalate can be handled, transferred, and metered without heated lines or jacketed vessels, unlike dimethyl oxalate which requires maintenance above its melting point for liquid-phase processing.

Crystallography Physical Organic Chemistry Process Engineering

Mixed Claisen Condensation Acceptor Performance: High Yields Due to Absence of α-Hydrogens

Diethyl oxalate is a privileged electrophilic acceptor in mixed Claisen condensations because it completely lacks α-hydrogens, rendering it incapable of enolate formation and self-condensation side reactions [1]. This structural feature is shared with di-tert-butyl oxalate but distinguishes diethyl oxalate from malonates, acetoacetates, and other α-proton-bearing esters that generate complex product mixtures in mixed condensations. In contrast to dimethyl oxalate—which also lacks α-hydrogens but presents solid handling constraints—diethyl oxalate combines the α-proton-free electronic profile with liquid-state processability. In representative mixed Claisen condensations with acetone or acetophenone using sodium methoxide in absolute methanol, diethyl oxalate gives the methyl ester of the corresponding acylpyruvate in excellent yield, and the reaction requires less rigorous care than condensations using sodium ethoxide [2].

Organic Synthesis Claisen Condensation β-Keto Ester Synthesis

Hydrolysis Rate: Diethyl Oxalate Is 260–1500× Slower Than Cyclic Oxalate Esters

Kinetic studies on the hydrolysis of 1,4-dioxane-2,3-dione (a representative cyclic oxalate) as well as its mono- and 5,6-disubstituted derivatives have revealed that these cyclic oxalates undergo hydrolysis 260–1500 times more rapidly than diethyl oxalate in acetate buffer–acetonitrile (pH 5.69) at 25°C [1]. Additionally, alkaline hydrolysis of diethyl oxalate follows second-order kinetics with a rate constant conforming to the Arrhenius equation k₂ = 2.331 × 10⁸ exp(−26.92 × 10³/RT) L/mol/s, and the estimated half-life of hydrolysis is approximately 3 × 10⁻⁴ s under the selected concentration conditions, demonstrating the compound's kinetic stability in near-neutral aqueous environments [2].

Hydrolysis Kinetics Reaction Engineering Aqueous Stability

Transesterification Synthesis from Dimethyl Oxalate: FeCl₃-Catalyzed First-Order Kinetics and Activation Energy

The acid-catalyzed transesterification of dimethyl oxalate with ethanol to produce diethyl oxalate was evaluated using both Lewis acid (FeCl₃) and Brønsted acid (H₂SO₄) catalysts [1]. The FeCl₃-catalyzed transesterification reaction exhibits a lower energy barrier than the H₂SO₄-catalyzed pathway, and both systems follow first-order reaction kinetics [1]. The ZnO-catalyzed transesterification of dimethyl oxalate with ethanol displays an activation energy of 35.6 kJ/mol, with the abundant medium basic sites on ZnO-f contributing to its catalytic activity [2]. These kinetic parameters enable process engineers to design and optimize industrial-scale synthesis of diethyl oxalate from the more readily available dimethyl oxalate precursor.

Catalysis Transesterification Reaction Kinetics

Diethyl Oxalate: Evidence-Based Research and Industrial Application Scenarios


Synthesis of β-Diketones and β-Keto Esters via Mixed Claisen Condensations

In organic synthesis laboratories and pharmaceutical intermediate production, diethyl oxalate is the reagent of choice when conducting mixed Claisen condensations with ketones or esters containing α-hydrogens. Because diethyl oxalate lacks α-hydrogens entirely, it cannot form an enolate or undergo self-condensation, eliminating the complex product mixtures that plague condensations using α-proton-bearing ester donors [1]. This property is shared with dimethyl oxalate and di-tert-butyl oxalate, but diethyl oxalate uniquely combines this α-proton-free electronic profile with a liquid physical state that facilitates ambient-temperature handling. In practice, condensation of diethyl oxalate with acetone or acetophenone using sodium methoxide in absolute methanol yields the corresponding acylpyruvates with excellent efficiency and requires less stringent reaction control than alternative sodium ethoxide protocols [2]. This scenario applies directly to the synthesis of glyoxalyl derivatives from ketosteroids and other active methylene compounds [1].

Pharmaceutical Intermediate for Barbiturate-Class Drugs

Diethyl oxalate is a key intermediate in the manufacture of phenobarbital and other barbiturate-class central nervous system agents [1]. The compound's electrophilic character enables efficient condensation with urea derivatives and malonates to form the barbituric acid scaffold. Procurement in this application is driven by the compound's established role in validated synthetic routes and the availability of high-purity grades from commercial suppliers. The liquid physical state of diethyl oxalate (contrasting with solid dimethyl oxalate) simplifies material handling and metering in multi-step pharmaceutical synthesis trains where precise stoichiometric control is required [2].

Hydrogenolysis to Ethylene Glycol via Cu/SiO₂ Catalysis

Diethyl oxalate serves as a feedstock for the catalytic hydrogenolysis production of ethylene glycol, an alternative to petroleum-derived ethylene oxide routes [1]. The sol-gel derived Cu/SiO₂ catalyst with a copper loading of 37.8 wt% exhibits optimal activity and selectivity for this transformation, with performance superior to catalysts prepared by deposition-precipitation methods due to the presence of finely dispersed copper phyllosilicate [2]. This application is particularly relevant in regions where coal- or biomass-derived syngas enables cost-effective production of oxalate esters via oxidative carbonylation, offering a non-petroleum pathway to this high-volume industrial chemical. The hydrogenation of both dimethyl oxalate and diethyl oxalate is viable in this process, with diethyl oxalate offering advantages in downstream purification due to the lower volatility of ethanol byproduct compared to methanol [1].

Micromixing Characterization via Fast Alkaline Hydrolysis Kinetics

The alkaline hydrolysis of diethyl oxalate has been validated as a high-sensitivity test reaction for characterizing micromixing efficiency in chemical reactors [1]. The reaction follows second-order kinetics with the Arrhenius parameter k₂ = 2.331 × 10⁸ exp(−26.92 × 10³/RT) L/mol/s, and the estimated half-life under selected concentration conditions is approximately 3 × 10⁻⁴ s [1]. This extremely fast kinetics, combined with quantitative accuracy and operational simplicity, enables precise assessment of mixing performance in strongly turbulent fluid environments. In the same stirred tank configuration, the critical feed time for this test reaction is shorter than that of the widely used Villermaux-Dushman reaction, demonstrating superior sensitivity to micromixing phenomena [1]. This application is valuable for reactor design, process intensification studies, and quality control in industrial mixing operations.

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